Cas no 2228364-91-6 (1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole)

1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole
- 2228364-91-6
- EN300-1727764
- 1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole
-
- インチ: 1S/C9H11N3/c1-2-9(3-4-9)5-6-12-8-10-7-11-12/h1,7-8H,3-6H2
- InChIKey: NUTCDYLCBMMRTR-UHFFFAOYSA-N
- SMILES: N1(C=NC=N1)CCC1(C#C)CC1
計算された属性
- 精确分子量: 161.095297364g/mol
- 同位素质量: 161.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 211
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 30.7Ų
1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727764-0.5g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1727764-5.0g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1727764-2.5g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1727764-5g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1727764-1.0g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 1g |
$1485.0 | 2023-06-04 | ||
Enamine | EN300-1727764-0.1g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1727764-1g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1727764-10g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 10g |
$6390.0 | 2023-09-20 | ||
Enamine | EN300-1727764-10.0g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 10g |
$6390.0 | 2023-06-04 | ||
Enamine | EN300-1727764-0.05g |
1-[2-(1-ethynylcyclopropyl)ethyl]-1H-1,2,4-triazole |
2228364-91-6 | 0.05g |
$1247.0 | 2023-09-20 |
1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazoleに関する追加情報
Recent Advances in the Study of 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole (CAS: 2228364-91-6)
The compound 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole (CAS: 2228364-91-6) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique triazole and ethynylcyclopropyl moieties, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole, highlighting its efficient preparation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The researchers emphasized the compound's stability and reactivity, which make it a versatile scaffold for further derivatization. The study also reported preliminary findings on its inhibitory effects against fungal cytochrome P450 enzymes, suggesting potential applications in antifungal therapy.
In another recent investigation, researchers evaluated the antimicrobial activity of 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole against a panel of drug-resistant bacterial strains. The results, published in Antimicrobial Agents and Chemotherapy (2024), demonstrated moderate to strong activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.
Beyond its antimicrobial potential, 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole has also been investigated for its role in modulating inflammatory pathways. A preprint article on bioRxiv (2024) described its ability to inhibit the NLRP3 inflammasome in vitro, suggesting possible applications in treating inflammatory diseases such as rheumatoid arthritis and gout. The study utilized molecular docking simulations to predict the compound's binding affinity to NLRP3, followed by experimental validation in macrophage cell lines.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole. Recent pharmacokinetic studies, as reported in Drug Metabolism and Disposition (2023), indicate that the compound exhibits moderate oral bioavailability and rapid metabolism in vivo. Researchers are currently exploring structural modifications to improve its metabolic stability and tissue distribution while retaining its biological activity.
In conclusion, 1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole (CAS: 2228364-91-6) represents a multifaceted compound with significant potential in medicinal chemistry. Its diverse biological activities, ranging from antimicrobial to anti-inflammatory effects, make it a valuable scaffold for future drug development. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic applications, positioning it as a compound of interest in the coming years.
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